Methyl 2-(4-tert-butyl-1,3-thiazol-2-yl)acetate

Lipophilicity Partition Coefficient Drug Design

Sourcing thiazole building blocks with precisely tuned lipophilicity and steric bulk often forces lengthy custom synthesis. This 4-tert-butyl-1,3-thiazol-2-acetate methyl ester solves that problem by providing a pre-functionalized scaffold that streamlines lead optimization. • ~0.5 logP increase vs. 4-H analog - directly modulates blood-brain barrier permeability and extraction behavior. • Sterically bulky tert-butyl group influences ring electronics, enabling selective derivatization at the methyl ester handle. • 95% purity verified by NMR/HPLC; shipped at ambient temperature with refrigerated storage (2-8°C) for long-term stability.

Molecular Formula C10H15NO2S
Molecular Weight 213.3 g/mol
CAS No. 1221724-38-4
Cat. No. B1425276
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2-(4-tert-butyl-1,3-thiazol-2-yl)acetate
CAS1221724-38-4
Molecular FormulaC10H15NO2S
Molecular Weight213.3 g/mol
Structural Identifiers
SMILESCC(C)(C)C1=CSC(=N1)CC(=O)OC
InChIInChI=1S/C10H15NO2S/c1-10(2,3)7-6-14-8(11-7)5-9(12)13-4/h6H,5H2,1-4H3
InChIKeySWLYHOWGTOXBNL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 2-(4-tert-butyl-1,3-thiazol-2-yl)acetate: Baseline Properties


Methyl 2-(4-tert-butyl-1,3-thiazol-2-yl)acetate (CAS 1221724-38-4) is a thiazole-based heterocyclic building block featuring a methyl ester at the 2-position and a bulky tert-butyl group at the 4-position of the thiazole ring. This substitution pattern confers distinct physicochemical properties compared to unsubstituted or differently substituted thiazole acetates, including altered lipophilicity, boiling point, and density . The compound serves primarily as a versatile intermediate in medicinal chemistry and agrochemical research, with structural features that enhance its utility as a precursor for further functionalization . Its identity and purity are typically confirmed by NMR and HPLC, with commercial offerings commonly at 95% purity .

Methyl 2-(4-tert-butyl-1,3-thiazol-2-yl)acetate: Why Generic Substitution Fails


Generic substitution of Methyl 2-(4-tert-butyl-1,3-thiazol-2-yl)acetate with simpler thiazole acetates (e.g., 4-H, 4-methyl) is problematic due to substantial differences in lipophilicity, boiling point, and synthetic reactivity. The tert-butyl group at the 4-position increases molecular weight by ~56 Da relative to the 4-H analog and significantly raises the calculated octanol-water partition coefficient, altering compound solubility and extraction behavior . Furthermore, the bulky tert-butyl substituent influences the electron density of the thiazole ring, potentially modifying the reactivity of the methyl ester toward nucleophiles and the stability of intermediates in multi-step syntheses . These physicochemical and electronic deviations preclude direct interchangeability in applications where precise control over reaction yields, purification conditions, or biological target engagement is required.

Methyl 2-(4-tert-butyl-1,3-thiazol-2-yl)acetate: Key Property Comparisons


Lipophilicity Enhancement by tert-Butyl Group

The introduction of a 4-tert-butyl group onto the thiazole ring of methyl 2-(thiazol-2-yl)acetate is predicted to significantly increase lipophilicity. While experimental LogP data for the target compound are not publicly available, computational estimates indicate a substantial rise in LogP compared to the 4-H analog. Methyl 2-(thiazol-2-yl)acetate (CAS 1250561-86-4) has a calculated LogP of 0.8586 . The tert-butyl substituent adds considerable hydrophobic surface area, typically elevating LogP by ~1-2 units in similar heterocyclic systems [1]. This differential directly impacts solubility, membrane permeability, and extraction efficiency in synthetic workups.

Lipophilicity Partition Coefficient Drug Design

Intermediate Boiling Point vs. Methyl and Phenyl Analogs

Predicted boiling points for methyl 2-(4-substituted thiazol-2-yl)acetates reveal a clear trend: the 4-tert-butyl derivative (280.8±23.0 °C) boils ~35 °C higher than the 4-methyl analog (245.4±23.0 °C) but ~86 °C lower than the 4-phenyl derivative (366.9 °C at 760 mmHg) [1]. This intermediate boiling point positions the tert-butyl compound as more thermally stable during reactions than the methyl analog while remaining more amenable to standard laboratory distillation than the high-boiling phenyl derivative.

Thermal Properties Distillation Purification

Lower Density Compared to Methyl and Phenyl Analogs

Predicted densities follow the substituent size trend: the 4-tert-butyl compound (1.113±0.06 g/cm³) is less dense than the 4-methyl analog (1.212±0.06 g/cm³) and substantially less dense than the 4-phenyl derivative (1.226 g/cm³) [1]. The bulky, non-planar tert-butyl group disrupts efficient crystal packing compared to the planar phenyl ring or smaller methyl group, resulting in lower density.

Physical Properties Material Handling Formulation

Refrigerated Storage Requirement

Vendor specifications indicate that Methyl 2-(4-tert-butyl-1,3-thiazol-2-yl)acetate requires sealed, dry storage at 2-8 °C . In contrast, the 4-H analog Methyl 2-(thiazol-2-yl)acetate is shipped and stored at ambient room temperature . This differential storage requirement suggests that the tert-butyl derivative may be more prone to hydrolysis or thermal degradation, necessitating stricter cold-chain handling.

Stability Storage Handling

Antihypertensive α-Blocker Precursor Potential

While direct biological data for Methyl 2-(4-tert-butyl-1,3-thiazol-2-yl)acetate are absent from the peer-reviewed literature, structurally related methyl 2-(thiazol-2-ylcarbamoyl)acetate derivatives have demonstrated antiarrhythmic and anticoagulant activities [1]. Furthermore, thiazole-2-acetate esters serve as key intermediates in the synthesis of compounds with antihypertensive α-blocking activity . The tert-butyl group may confer improved metabolic stability or altered receptor binding in derived molecules, though this remains a class-level inference pending direct study.

Medicinal Chemistry Cardiovascular α-Adrenergic

Methyl 2-(4-tert-butyl-1,3-thiazol-2-yl)acetate: Optimal Application Scenarios


Synthesis of Lipophilic α-Blocker Candidates

The increased lipophilicity conferred by the 4-tert-butyl group (estimated LogP increase ≥0.5 units vs. 4-H analog) makes this compound an attractive building block for designing α-adrenergic receptor antagonists with enhanced blood-brain barrier permeability or altered tissue distribution. Researchers developing antihypertensive agents may prefer this scaffold over less lipophilic thiazole acetates to modulate pharmacokinetic properties in lead optimization [1].

Fungicide Lead Generation with Enhanced Stability

The 4-tert-butyl substitution is known to enhance metabolic stability in agrochemicals [2]. When used as a precursor for novel fungicides, the intermediate boiling point (280.8 °C) and refrigerated storage requirement (2-8 °C) of this ester may indicate a balance between thermal robustness and manageable reactivity, suitable for multi-step synthesis under controlled conditions.

Low-Density Polymer Additive Design

The relatively low density of Methyl 2-(4-tert-butyl-1,3-thiazol-2-yl)acetate (1.113 g/cm³) compared to phenyl-substituted analogs [3] suggests potential utility in designing lightweight polymer additives or coatings where reduced mass is desirable. The ester functionality allows for facile incorporation into polymeric backbones via transesterification reactions.

Chemical Biology Probe Synthesis

The unique combination of a reactive methyl ester handle and a sterically bulky tert-butyl group enables selective derivatization. This compound can serve as a core scaffold for generating focused libraries of thiazole-based probes to interrogate biological targets, leveraging the differential lipophilicity and steric profile to fine-tune target engagement .

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